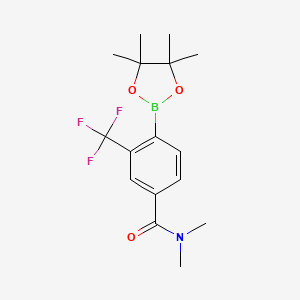

N,n-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide

Descripción

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organoboron compounds containing multiple functional groups. The compound possesses the Chemical Abstracts Service registry number 2377608-19-8 and conforms to the molecular formula C16H21BF3NO3. The systematic name explicitly describes each component of the molecular structure, beginning with the N,N-dimethyl substitution pattern on the amide nitrogen, followed by the position and nature of the pinacol boronic ester at the 4-position of the benzene ring, and concluding with the trifluoromethyl group at the 3-position relative to the amide functionality.

The structural architecture of this compound represents a sophisticated arrangement of distinct chemical moieties that contribute to its overall reactivity profile. The pinacol boronic ester component consists of a boron atom incorporated into a six-membered dioxaborolane ring system, where the boron center is coordinated to two oxygen atoms that are part of the tetramethyl-substituted ethylene glycol derivative known as pinacol. This cyclic boronic ester configuration provides enhanced stability compared to acyclic boronic esters, which are typically hydrolytically unstable. The trifluoromethyl group introduces significant electronic effects through its strong electron-withdrawing properties, influencing both the reactivity of the boronic ester and the overall molecular behavior in synthetic transformations.

| Structural Component | Position | Chemical Formula | Molecular Weight Contribution |

|---|---|---|---|

| Dimethylamide | N,N-substitution | C2H6NO | 60.07 g/mol |

| Pinacol Boronic Ester | 4-position | C6H12BO2 | 126.97 g/mol |

| Trifluoromethyl | 3-position | CF3 | 69.01 g/mol |

| Benzene Ring | Core structure | C6H4 | 76.09 g/mol |

The three-dimensional molecular geometry of this compound reflects the sp2 hybridization of the boron center within the dioxaborolane ring system. The boron atom possesses a trigonal planar geometry with the vacant p-orbital orthogonal to the three substituents, which creates the characteristic Lewis acidic behavior of boronic compounds. This electronic configuration enables the compound to participate in various coordination interactions and transmetalation reactions that are fundamental to its synthetic applications. The conformational flexibility of the pinacol protecting group allows for optimal spatial arrangements during catalytic processes, while the rigid aromatic core provides a stable framework for the multiple functional groups.

Historical Development in Boronic Ester Chemistry

The historical development of boronic ester chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid through a two-stage process involving diethylzinc and triethyl borate. This foundational discovery established the synthetic pathway for accessing organoboron compounds, although the significance of these exotic reagents was not immediately recognized by the scientific community. The early skepticism surrounding organoboron chemistry stemmed from nearly one hundred years of relative inactivity in the field, leading many researchers to question the practical importance of these compounds. However, the subsequent exploration of organoboron chemistry has fundamentally altered the landscape of organic synthesis, with few classes of compounds having such a transformative impact on modern synthetic methodology.

The evolution of pinacol boronic esters represents a critical advancement in the stabilization and practical application of organoboron compounds. The development of bis(pinacolato)diboron as a commercially available reagent for making pinacol boronic esters marked a significant milestone in organoboron synthesis. This colorless solid, which is soluble in organic solvents and notably not moisture-sensitive, can be handled in air unlike many other diboron compounds. The strategic importance of pinacol protection lies in its ability to render boronic acids stable to storage and handling while maintaining their reactivity toward transmetalation processes essential for cross-coupling reactions.

The introduction of trifluoromethyl-substituted boronic esters represents a more recent development in the field, reflecting the growing importance of fluorinated building blocks in pharmaceutical chemistry. Research has demonstrated that 2,6-bis(trifluoromethyl)phenylboronic esters can serve as protective groups for diols, resulting in cyclic boronic esters that are both water- and air-stable while tolerating various organic transformations. These compounds can be deprotected under mild conditions, expanding the synthetic utility of trifluoromethyl-containing boronic esters in complex molecule synthesis. The historical progression from simple boronic acids to sophisticated multifunctional derivatives like this compound illustrates the maturation of organoboron chemistry as a central discipline in synthetic organic chemistry.

Significance in Contemporary Organoboron Research

The significance of this compound in contemporary organoboron research extends across multiple domains of synthetic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which utilizes palladium complex catalysts to cross-couple boronic acids to organohalides, represents one of the most widely employed methods for carbon-carbon bond formation in modern organic synthesis. This reaction, first published in 1979 by Akira Suzuki, earned recognition through the 2010 Nobel Prize in Chemistry and has become instrumental in synthesizing polyolefins, styrenes, and substituted biphenyls. The incorporation of both trifluoromethyl and dimethylamide functionalities in boronic ester derivatives provides enhanced synthetic versatility for constructing complex molecular architectures.

Contemporary applications of multifunctional boronic esters like this compound encompass the development of dynamic polymer networks and vitrimer materials. Research has demonstrated that boronic acid esters can function as dynamic cross-links in polymer networks, enabling the construction of materials with self-healing properties and stimuli-responsiveness. The reversible character of dioxaborolanes has been exploited for designing self-repairing polymers, with applications extending to advanced functional materials including electromechanical sensors. The combination of boronic ester functionality with electron-withdrawing trifluoromethyl groups creates opportunities for tuning the dynamic behavior of these cross-links through electronic effects.

| Research Application | Mechanism | Synthetic Advantage |

|---|---|---|

| Suzuki Coupling | Transmetalation | Carbon-carbon bond formation |

| Vitrimer Materials | Dynamic cross-linking | Self-healing properties |

| Molecular Recognition | Diol binding | Selective transport systems |

| Pharmaceutical Synthesis | Functional group tolerance | Complex molecule assembly |

The molecular recognition capabilities of boronic compounds have gained particular attention in biomedical applications, where their ability to form reversible covalent complexes with diols enables selective binding to saccharides, amino acids, and hydroxamic acids. The development of boronic acid-based hydrogels has emerged as a significant research area due to their biocompatibility and responsive behavior in aqueous environments. The incorporation of trifluoromethyl groups in boronic ester derivatives enhances their pharmaceutical relevance, as fluorinated compounds often exhibit improved metabolic stability and bioavailability. The compound bortezomib, which contains a boronic acid group, exemplifies the therapeutic potential of organoboron compounds in chemotherapy applications, where the boron atom serves as a key structural element for proteasome inhibition.

Propiedades

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BF3NO3/c1-14(2)15(3,4)24-17(23-14)12-8-7-10(13(22)21(5)6)9-11(12)16(18,19)20/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXJHAJMQNVYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C14H22BNO2

- Molecular Weight : 247.14 g/mol

- CAS Number : 171364-78-6

The compound exhibits biological activity primarily through its interaction with various biological targets. It has been noted for its role as a kinase inhibitor, particularly in the context of cancer therapy. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer progression.

Inhibition of Kinase Activity

Research indicates that compounds similar to this compound can inhibit receptor tyrosine kinases (RTKs), which are crucial in signaling pathways that drive cell proliferation and survival. For example:

- EGFR Inhibition : The compound has shown potential to inhibit the epidermal growth factor receptor (EGFR), which is frequently mutated in various cancers. Inhibition of EGFR can lead to decreased tumor growth and increased apoptosis in cancer cells .

Biological Activity and Applications

The compound's biological activity extends beyond kinase inhibition. Its unique structure allows it to serve multiple roles:

- Fluorescent Probes : The compound is utilized in the development of fluorescent probes for biological imaging. This application aids researchers in visualizing cellular processes with high precision .

- Organic Synthesis : It acts as a versatile building block in organic chemistry, facilitating the synthesis of complex molecules essential for developing new pharmaceuticals and agrochemicals .

- Chemical Sensors : The compound is also employed in designing chemical sensors for detecting specific analytes across various industries, including environmental monitoring and food safety .

Case Study 1: Kinase Inhibition in Cancer Therapy

A study examining the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation when treated with the compound. The IC50 values indicated potent activity against mutant forms of EGFR found in non-small cell lung cancer (NSCLC), suggesting its viability as a therapeutic agent .

Case Study 2: Fluorescent Imaging

In another research study focused on cellular imaging techniques, the compound was incorporated into fluorescent probes that successfully highlighted specific cellular structures under fluorescence microscopy. This application underscores its importance in biomedical research for tracking cellular dynamics .

Summary Table of Biological Activities

| Biological Activity | Mechanism/Target | Application Area |

|---|---|---|

| Kinase Inhibition | EGFR and other RTKs | Cancer therapy |

| Fluorescent Probes | Cellular imaging | Biomedical research |

| Organic Synthesis | Building block for complex molecules | Pharmaceutical development |

| Chemical Sensors | Detection of analytes | Environmental monitoring |

Aplicaciones Científicas De Investigación

Anticancer Research

One of the most significant applications of this compound is in the development of anticancer agents. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For example, studies indicate that derivatives of dioxaborolane exhibit potent inhibitory activity against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related dioxaborolane compound effectively inhibited the activity of the MPS1 kinase, which plays a critical role in cell division. The compound showed an IC50 value of 0.16 μM, indicating strong potency .

Targeted Drug Delivery

The structural features of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzamide allow for modifications that can enhance solubility and bioavailability. This property is crucial for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects.

Data Table: Inhibitory Potency Against Cancer Cell Lines

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The dioxaborolane group facilitates cross-linking reactions that are essential for creating high-performance materials.

Case Study:

Research has shown that incorporating dioxaborolane units into polymer matrices significantly improves their thermal stability and mechanical strength. These polymers are being explored for applications in coatings and adhesives .

Sensor Development

The compound's unique electronic properties make it suitable for use in sensor technologies. Its ability to undergo reversible reactions can be harnessed for developing sensors that detect environmental pollutants or biological markers.

Data Table: Properties of Dioxaborolane-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Polymer A | 250 | 60 | Coatings |

| Polymer B | 230 | 55 | Adhesives |

| Polymer C | 240 | 65 | Sensors |

Environmental Monitoring

The compound's reactivity allows it to be used in environmental monitoring systems to detect heavy metals and other contaminants in water sources. Its ability to form stable complexes with metal ions enhances its utility as a chelating agent.

Case Study:

Field studies have demonstrated the effectiveness of dioxaborolane derivatives in removing lead ions from contaminated water samples through selective binding .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

N,N-Diethyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1509932-18-6) Structural Differences: Replaces the dimethylamino group with diethylamino, substitutes trifluoromethyl with fluorine at the 3-position, and shifts the boronate ester to the 5-position. Fluorine, being less electron-withdrawing than trifluoromethyl, may alter electronic properties and binding affinity in biological applications .

N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (CAS: 2246676-56-0) Structural Differences: Lacks the trifluoromethyl and dimethylamino groups, retaining only the benzamide and boronate ester moieties. Impact: The absence of the trifluoromethyl group reduces metabolic stability, while the lack of dimethylamino substitution may decrease solubility in polar solvents .

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Compound 13 in ) Structural Differences: Replaces the benzamide and trifluoromethyl groups with an aniline backbone. This compound is primarily used as a Suzuki coupling precursor rather than a bioactive molecule .

Physicochemical and Reactivity Comparison

Spectral Characteristics

- IR Spectroscopy: Target Compound: C=O stretch at ~1680 cm⁻¹ (amide), B-O stretches at ~1340–1390 cm⁻¹ (boronate ester), and C-F stretch at ~1150 cm⁻¹ (trifluoromethyl) . Analogues: Similar B-O and amide peaks but absence of C-F in non-trifluoromethyl derivatives .

- NMR: ¹H-NMR: Dimethylamino protons as singlet (~2.8–3.2 ppm), aromatic protons influenced by trifluoromethyl and boronate ester . ¹³C-NMR: Boronate ester carbons at ~80–85 ppm, trifluoromethyl carbon at ~125 ppm (q, J = 270 Hz) .

Métodos De Preparación

Method A: Suzuki-Miyaura Coupling Approach

- Starting Materials: A suitable aryl halide (e.g., 4-chlorobenzamide) and a boronic acid pinacol ester.

- Reaction Conditions:

- Catalyst: Palladium-based catalyst, such as Pd(dppf)Cl₂.

- Base: Potassium acetate or cesium fluoride.

- Solvent: 1,4-dioxane or dimethylformamide (DMF).

- Temperature: Around 95°C.

- Duration: Typically overnight (~12-24 hours).

- Yield: Approximately 75-79%.

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Pd(dppf)Cl₂, KOAc, 95°C | 79% | Under nitrogen, in 1,4-dioxane |

This method leverages the cross-coupling of aryl halides with boronic esters, forming the boronate ester efficiently.

Functionalization of the Aromatic Core

The benzamide core is introduced via amidation reactions:

Method B: Amidation of the Boronic Acid Derivative

- Starting Material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

- Reagents:

- Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

- HOBt (Hydroxybenzotriazole) as additive.

- Ammonia or amine sources for amide formation.

- Reaction Conditions:

- Solvent: Dichloromethane (DCM).

- Temperature: Room temperature (~20°C).

- Duration: 3 hours.

- Outcome: Formation of the benzamide derivative with yields around 45%.

Method C: Direct Amidation Using Ammonia

- Reagents: Ammonia, carbodiimide coupling agents, and benzotriazol-1-ol.

- Conditions:

- Solvent: DCM.

- Temperature: 20°C.

- Duration: 3 hours.

- Yield: Approximately 45%.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation:

Method D: Electrophilic Trifluoromethylation

- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide or Togni’s reagent.

- Reaction Conditions:

- Catalysts: Copper or iron catalysts.

- Solvent: Dioxane or acetonitrile.

- Temperature: 100°C.

- Duration: 12 hours.

- Outcome: Incorporation at the aromatic position, yielding the trifluoromethyl-substituted benzamide.

Note: The trifluoromethylation often occurs ortho or para to existing substituents, depending on directing effects.

Summary of Preparation Pathway

Additional Notes and Considerations

- Purification: Typically involves silica gel column chromatography, with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol.

- Reaction Optimization: Conditions such as temperature, solvent, and catalyst loading are optimized based on substrate reactivity.

- Safety: Handling of trifluoromethylating reagents and palladium catalysts requires appropriate safety measures due to toxicity and environmental concerns.

Q & A

Q. Table 1: Yield Comparison for Halogenated Precursors

| Starting Material | Yield (%) | Reference |

|---|---|---|

| Chloroaryl | 32 | |

| Bromoaryl | 65 |

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Characterization relies on multi-nuclear NMR, mass spectrometry (MS), and elemental analysis:

- ¹H/¹³C NMR: Key peaks include the dioxaborolane B-O signal (~1.3 ppm for pinacol methyl groups) and trifluoromethyl resonance (~120 ppm in ¹³C) .

- MS (DART): Exact mass calculated for C₁₉H₂₆BF₃NO₂ ([M+H]⁺): 394.1912; observed: 394.1909 .

- IR: Stretching vibrations for amide C=O (~1650 cm⁻¹) and B-O (~1350 cm⁻¹) .

Basic: What are standard conditions for its use in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The boronate ester participates in cross-couplings under the following conditions:

- Catalyst: Pd(PPh₃)₄ (2–5 mol%) .

- Base: Na₂CO₃ or K₃PO₄ (2 equiv) in H₂O/EtOH .

- Temperature: 80–100°C for 12–24 hours .

Example: Coupling with 4-bromoanisole yields biaryl products with >90% conversion in optimized cases .

Advanced: What mechanistic insights explain variations in cross-coupling efficiency with different aryl partners?

Methodological Answer:

Efficiency depends on electronic and steric effects of the coupling partner. Electron-deficient aryl halides (e.g., nitro-substituted) undergo oxidative addition faster, while steric hindrance in ortho-substituted substrates slows transmetallation . Computational studies (DFT) suggest that the trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation but potentially increasing steric clashes .

Advanced: How does thermal stability impact storage and reaction design?

Methodological Answer:

Differential scanning calorimetry (DSC) of analogous compounds shows decomposition exotherms at ~150°C, necessitating storage at –20°C under inert atmosphere . Decomposition pathways involve cleavage of the dioxaborolane ring, releasing boronic acids. For reactions above 100°C, degassed solvents and short heating durations are critical .

Advanced: How can contradictory yield data in literature be resolved during scale-up?

Methodological Answer:

Discrepancies often arise from trace moisture or oxygen. Troubleshooting steps include:

Q. Table 2: Common Contaminants and Mitigation

| Contaminant | Effect on Yield | Solution |

|---|---|---|

| Moisture | Hydrolysis of boronate | Molecular sieves |

| Oxygen | Catalyst oxidation | Freeze-pump-thaw cycles |

Advanced: What safety protocols are essential given its mutagenicity profile?

Methodological Answer:

Ames II testing of related anomeric amides indicates low mutagenicity (comparable to benzyl chloride), but precautions are critical:

- Ventilation: Use fume hoods for handling .

- PPE: Nitrile gloves, lab coats, and safety goggles .

- Waste Disposal: Quench with 10% aqueous KOH before disposal .

Advanced: How is this compound applied in bioconjugation or materials science?

Methodological Answer:

In DNA functionalization, the boronate enables site-specific coupling with halogenated nucleobases under mild conditions (pH 7.4, 37°C) . In materials science, it serves as a precursor for luminescent polymers, where the trifluoromethyl group enhances electron-withdrawing properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.